(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid
Description
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is a boronic acid derivative featuring a fluorene core linked via an aminomethylphenyl group. The fluorene moiety provides rigidity and π-conjugation, while the boronic acid group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis and materials science . Its structure allows for diverse functionalization, which is critical in designing polymers, sensors, and bioactive molecules.
Properties
CAS No. |
921198-24-5 |
|---|---|
Molecular Formula |
C20H18BNO2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
[4-[(9H-fluoren-9-ylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H18BNO2/c23-21(24)15-11-9-14(10-12-15)13-22-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,22-24H,13H2 |
InChI Key |
NYERNPMQYGTSRN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC2C3=CC=CC=C3C4=CC=CC=C24)(O)O |
Origin of Product |
United States |
Preparation Methods
Aminomethylation of 9H-Fluorene
- Reactants: 9H-fluorene, formaldehyde, and an amine source.
- Mechanism: The fluorene undergoes electrophilic substitution with formaldehyde to form a hydroxymethyl intermediate, which is then aminated to yield the aminomethyl derivative.
- Conditions: Mild acidic or neutral conditions, often in THF or similar solvents, with temperature control to prevent side reactions.
Installation of Boronic Acid Group
- Method: Suzuki-Miyaura cross-coupling reaction between the aminomethylphenyl intermediate and a boronic acid derivative.
- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
- Bases: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) to facilitate the coupling.
- Solvents: THF, toluene, or aqueous-organic mixtures.
- Temperature: Typically 60–90°C for several hours.
- Outcome: Formation of the para-substituted boronic acid on the phenyl ring linked to the fluorene amino methyl group.
Industrial Scale Production
Industrial synthesis adapts the laboratory methods to batch or continuous flow processes with:
- Optimization of reaction parameters (temperature, pressure, catalyst loading).
- Use of scalable solvents and purification techniques.
- Emphasis on maximizing yield and minimizing impurities.
- Application of process analytical technology (PAT) for real-time monitoring.
The industrial approach ensures cost-effective and reproducible production of high-purity (4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid for commercial and research use.
Alternative and Advanced Preparation Techniques
Peptide Functionalization via Alkylation
Recent advances have demonstrated the incorporation of o-(aminomethyl)phenylboronic acid moieties into peptides by alkylation of secondary amines using o-(bromomethyl)phenylboronic acid. This method allows:
- Selective modification of peptides at secondary amine sites.
- Both solution-phase and solid-phase chemistries.
- Incorporation of the critical o-aminomethyl group that enhances binding to saccharides at physiological pH.
- Use of commercially available reagents like Nε-methyl lysine for building-block incorporation.
This approach is synthetically simpler and provides high versatility for creating boronic acid-functionalized peptides and complex molecules.
Data Tables Summarizing Key Preparation Parameters
Research Findings and Analysis
- The aminomethylation step is crucial for introducing the amino linker between the fluorene and phenylboronic acid moieties.
- Suzuki-Miyaura coupling remains the gold standard for installing the boronic acid group due to its reliability and functional group tolerance.
- Alkylation methods for peptide functionalization offer a modular and efficient alternative to traditional building block synthesis, especially for incorporating the o-aminomethyl group essential for biological activity.
- The choice of solvents and catalysts significantly impacts the reaction efficiency and product purity.
- Industrial processes focus on scalability and environmental considerations, such as solvent recycling and catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorenyl group.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as the development of sensors and catalysts. The fluorenyl group provides additional stability and enhances the compound’s ability to participate in photophysical processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Fluorene Core
(a) Alkyl-Substituted Fluorenyl Boronic Acids
- (9,9-Dibutyl-9H-fluoren-2-yl)boronic Acid (): Molecular Formula: C₂₁H₂₇BO₂ Molecular Weight: 322.26 g/mol Key Features: The dibutyl groups enhance solubility in nonpolar solvents and stabilize the fluorene core against aggregation. Used in organic electronics for π-conjugated polymers .
- (4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic Acid ():
(b) Aromatic-Substituted Fluorenyl Boronic Acids
- Applications include high-performance OLEDs .
(c) Functional Group Variations
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic Acid (): Key Features: Incorporates a trifluoromethylphenyl group and a carboxylic acid, enhancing bioactivity. Used in drug design for targeted protein interactions .
Boronic Acid Positioning and Reactivity
- Ortho vs. Para Substitution: highlights [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid and its para isomer as potent HDAC inhibitors. The para isomer showed superior inhibitory activity (IC₅₀ = 1 µM) compared to trichostatin A (1.5 µM), emphasizing the role of boronic acid positioning in bioactivity .
- Hydrogen Peroxide Sensitivity: describes (S)-(4-(((4-((1,5-Dimethoxy-1,5-dioxopentan-2-yl)carbamoyl)phenyl)amino)methyl)phenyl)boronic acid, which is engineered for H₂O₂-responsive degradation, a feature critical in controlled drug release systems .
Key Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Table 2: Bioactivity Comparison of Boronic Acid Derivatives
Biological Activity
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered attention due to its potential biological activities. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 9H-fluoren-9-yl amino methyl group, enhancing its reactivity and biological interactions.
The molecular formula of (4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is C16H18BNO2, with a molecular weight of approximately 281.13 g/mol. Its synthesis typically involves multiple steps, including the formation of boronic acid derivatives through Suzuki-Miyaura coupling reactions. This method is critical for producing complex organic molecules used in medicinal chemistry and materials science.
Biological Activity Overview
Research indicates that compounds containing boronic acid moieties exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that certain boronic acid derivatives can inhibit cancer cell proliferation. For example, derivatives similar to (4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid demonstrated cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range, suggesting potential as antineoplastic agents .
- Enzyme Inhibition : The compound's ability to form reversible covalent bonds with diols suggests that it may interact with enzymes and glycoproteins, influencing cellular processes such as protein degradation pathways. This interaction is particularly relevant in the context of proteasome inhibition, which is crucial for cancer therapy .
- Fluorescent Sensing : Due to its structural properties, (4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid can function as a fluorescent sensor for saccharides. It exhibits significant fluorescence changes upon binding to sugars at physiological pH levels, making it useful in biosensor development for glucose detection .
Anticancer Activity
A study conducted on various boronic acid derivatives revealed that (4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid exhibited a concentration-dependent decrease in cell viability among breast cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to be approximately 0.225 μM, indicating potent anticancer properties .
Enzyme Interaction Studies
Research has focused on the interactions of this compound with biological macromolecules. Its ability to inhibit proteasome activity was evaluated in vitro, demonstrating a potential mechanism for modulating protein degradation pathways essential in cancer and other diseases .
Comparative Analysis of Similar Compounds
The following table summarizes key features and biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid | C16H18BNO2 | Contains fluorenyl amino group | Anticancer activity |
| Phenylboronic Acid | C6H7BO2 | Simple structure; widely used | Enzyme inhibition |
| 4-(Hydroxymethyl)phenylboronic Acid | C8H11BO3 | Sensor for saccharides | Fluorescent sensing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
